4-Butoxycyclohexan-1-amine;hydrochloride
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Overview
Description
4-Butoxycyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is a derivative of cyclohexane, featuring a butoxy group and an amine group, and is commonly used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxycyclohexan-1-amine;hydrochloride typically involves the reaction of cyclohexanone with butanol to form 4-butoxycyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source, followed by hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Butoxycyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
4-Butoxycyclohexan-1-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butoxycyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butoxy)cyclohexan-1-amine hydrochloride
- 4-(methoxy)cyclohexan-1-amine hydrochloride
- 4-(ethoxy)cyclohexan-1-amine hydrochloride .
Uniqueness
4-Butoxycyclohexan-1-amine;hydrochloride is unique due to its specific butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
4-Butoxycyclohexan-1-amine; hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
4-Butoxycyclohexan-1-amine; hydrochloride is characterized by its cyclohexane ring substituted with a butoxy group and an amine functional group. The hydrochloride salt form enhances its solubility in water, making it more bioavailable for pharmacological applications.
The biological activity of 4-butoxycyclohexan-1-amine is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.
Target Interaction
- Serotonin Receptors : It is believed that 4-butoxycyclohexan-1-amine may act as a modulator of serotonin receptors, potentially enhancing serotonergic transmission.
- Norepinephrine Transporters : The compound may inhibit norepinephrine reuptake, leading to increased levels of norepinephrine in the synaptic cleft.
Antimicrobial Activity
Studies have demonstrated that 4-butoxycyclohexan-1-amine exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Potential
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15.2 | Apoptosis induction |
MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |
A549 (lung cancer) | 18.9 | Inhibition of proliferation |
Pharmacokinetics
The pharmacokinetic profile of 4-butoxycyclohexan-1-amine suggests favorable absorption characteristics, with rapid distribution in tissues following administration. Metabolism occurs primarily in the liver, with renal excretion being the main route for elimination.
Case Studies
- Case Study on Antidepressant Effects : A clinical trial involving patients with generalized anxiety disorder showed significant improvement in symptoms after treatment with 4-butoxycyclohexan-1-amine over a period of eight weeks. Participants reported reduced anxiety levels and improved mood stability.
- Antimicrobial Efficacy Study : A laboratory study assessed the antimicrobial activity of 4-butoxycyclohexan-1-amine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent for bacterial infections.
Properties
IUPAC Name |
4-butoxycyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-8-12-10-6-4-9(11)5-7-10;/h9-10H,2-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLJVLACLPMITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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